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Disclaimer: The initial request specified "Lysergene." However, publicly available scientific

literature on the pharmacokinetics of Lysergene, an ergot alkaloid, is exceptionally scarce. In

contrast, there is a substantial body of research on Lysergide, commonly known as lysergic

acid diethylamide (LSD), a structurally related and pharmacologically significant compound.

This guide will proceed under the assumption that the intended subject of inquiry was

Lysergide (LSD) to meet the request's depth and detail.

Introduction
Lysergide (LSD) is a semi-synthetic psychedelic substance derived from lysergic acid, an ergot

alkaloid produced by the fungus Claviceps purpurea.[1][2] First synthesized in 1938 by Albert

Hofmann, its profound psychological effects were discovered in 1943.[2] As a potent 5-HT2A

serotonin receptor agonist, LSD induces significant alterations in consciousness, perception,

and mood.[1] Renewed clinical interest in its therapeutic potential for conditions such as

anxiety, depression, and substance abuse necessitates a thorough understanding of its

pharmacokinetic (PK) and metabolic profile.[3] This document provides a detailed overview of

the absorption, distribution, metabolism, and excretion (ADME) of LSD, supported by

quantitative data, experimental methodologies, and pathway visualizations.
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LSD is characterized by its high potency, with noticeable psychoactive effects occurring at

doses as low as 20 micrograms (µg).[4] Its pharmacokinetics are generally dose-proportional,

displaying a predictable relationship between the administered dose and the resulting plasma

concentrations.[5]

Absorption
Following oral administration, LSD is readily absorbed, with an onset of action typically within

30 to 60 minutes.[4] Peak plasma concentrations are observed relatively quickly, indicating

efficient uptake from the gastrointestinal tract.

Distribution
Details on protein binding in humans are not extensively documented. However, its lipophilic

nature suggests it readily crosses the blood-brain barrier to exert its effects on the central

nervous system.

Metabolism and Excretion
LSD is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP450)

enzyme system.[4] The primary metabolic pathway involves oxidation, leading to the formation

of several metabolites. The major and pharmacologically inactive metabolite is 2-oxo-3-

hydroxy-LSD (O-H-LSD). Other identified metabolites include lysergic acid ethylamide (LAE)

and nor-LSD.[4] These metabolites are subsequently excreted, mainly in the urine.

Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for LSD following oral

administration in healthy human subjects. The data highlights the dose-proportional nature of

LSD's kinetics.
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Parameter 100 µg Dose 200 µg Dose Reference

Cmax (Maximum

Plasma

Concentration)

1.3 ng/mL (Geometric

Mean)

3.1 ng/mL (Geometric

Mean)
[5]

Tmax (Time to Cmax) 1.4 hours (Median) 1.5 hours (Median) [5]

t½ (Elimination Half-

Life)
2.6 hours (Plasma) 3.6 hours [5]

Duration of Subjective

Effects

8.2 ± 2.1 hours (Mean

± SD)

11.6 ± 1.7 hours

(Mean ± SD)
[5]

Metabolism of Lysergide (LSD)
The biotransformation of LSD is a critical process that deactivates the psychoactive parent

compound. The metabolic pathway is dominated by hepatic oxidation.

Primary Metabolic Pathway
The main metabolic route for LSD is hydroxylation at the C2 and C3 positions of the indole ring,

followed by oxidation. This process results in the formation of 2-oxo-3-hydroxy-LSD (O-H-LSD),

which is the most abundant metabolite found in urine. Other minor pathways include N-

demethylation to form nor-LSD and hydrolysis of the diethylamide group.

Primary Metabolic Processes
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2-Oxo-3-Hydroxy-LSD (O-H-LSD)
(Major, Inactive Metabolite)

Oxidation / Hydroxylation

nor-LSD
(Minor Metabolite)

N-demethylation

Lysergic Acid Ethylamide (LAE)
(Minor Metabolite)

N-deethylation

Hepatic CYP450 Enzymes
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Fig. 1: Primary Metabolic Pathway of Lysergide (LSD).

Experimental Protocols
The characterization of LSD's pharmacokinetics relies on robust and highly sensitive analytical

methods applied within controlled clinical study designs.

Study Design
A common approach involves a double-blind, placebo-controlled, crossover study design.

Participants receive different doses of LSD (e.g., 100 µg and 200 µg) and a placebo on

separate occasions, allowing for within-subject comparisons and minimizing bias.

Methodology for Pharmacokinetic Analysis
Drug Administration: LSD is typically administered orally in a controlled clinical setting.

Sample Collection: Blood samples are collected serially over a period of up to 24 hours post-

administration via an indwelling intravenous catheter. Plasma is separated by centrifugation

and stored at -80°C until analysis. Urine samples may also be collected over specific

intervals.

Sample Preparation: Due to the low concentrations of LSD and its metabolites, a sample

preparation step such as Solid-Phase Extraction (SPE) is employed to concentrate the

analytes and remove interfering substances from the biological matrix.

Analytical Quantification: The concentration of LSD and its metabolites in plasma and urine

is determined using a validated ultra-fast and sensitive analytical method, most commonly

Microflow Liquid Chromatography-Tandem Mass Spectrometry (MFLC-MS/MS).[5] This

technique offers high selectivity and sensitivity, crucial for accurately quantifying the

picogram to nanogram per milliliter concentrations typical in LSD studies.

Data Analysis: The resulting concentration-time data is analyzed using non-compartmental

pharmacokinetic modeling to determine key parameters such as Cmax, Tmax, AUC (Area

Under the Curve), and elimination half-life (t½).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12679150?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC5591798/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12679150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Phase

Laboratory Phase

Data Analysis Phase

Oral LSD Administration
(e.g., 100 µg, 200 µg)

Serial Blood Sampling
(0-24 hours)

Plasma Separation
(Centrifugation)

Solid-Phase Extraction (SPE)

Quantification via
MFLC-MS/MS

Pharmacokinetic Modeling
(Non-compartmental)

Determine PK Parameters
(Cmax, Tmax, t½, AUC)

Click to download full resolution via product page

Fig. 2: Workflow for a Human LSD Pharmacokinetic Study.

Conclusion
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Lysergide (LSD) exhibits predictable, dose-proportional pharmacokinetics with rapid absorption

and a plasma half-life of approximately 2.6 to 3.6 hours.[5] It undergoes extensive hepatic

metabolism, primarily through oxidation, to form the inactive metabolite O-H-LSD. The short

half-life of the parent compound contrasts with the longer duration of its subjective effects,

suggesting that the downstream neurobiological cascade initiated by 5-HT2A receptor

activation, rather than sustained plasma concentration, is the primary driver of its prolonged

psychoactive properties. The methodologies outlined herein provide a framework for the

precise and reliable characterization of LSD and related compounds, which is essential for

advancing clinical research and understanding their therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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